
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Overview
Description
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyloxy group at position 5, a methoxy group at position 4, and a nitro group at position 2 on the benzene ring. Its molecular formula is $ \text{C}{15}\text{H}{14}\text{N}2\text{O}5 $, with an exact molecular weight of 302.09032 and a polar surface area (PSA) of 104.69 Ų . The compound is primarily utilized in pharmaceutical and chemical research as an intermediate or precursor for synthesizing more complex molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide, and how can intermediates be purified?
- Methodology : A common approach involves nitration and benzyl protection. For example, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (a structural analog) is synthesized via benzylation of 4-hydroxy-3-methoxybenzoic acid followed by nitration and esterification. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
- Key Steps :
- Benzylation using benzyl bromide under basic conditions (K₂CO₃, DMF).
- Nitration with HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.
- Esterification via methanol and catalytic H₂SO₄.
Q. How is this compound characterized, and what analytical techniques are critical?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm; nitro group deshielding effects) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 302.09032) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound?
- Risk Mitigation :
- Conduct a hazard analysis (e.g., reactivity of nitro groups, mutagenicity potential) using guidelines from Prudent Practices in the Laboratory .
- Use fume hoods, nitrile gloves, and eye protection. Ames II testing indicates mutagenicity comparable to benzyl chloride, requiring strict ventilation .
- Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Process Optimization :
- Catalysis : Replace H₂SO₄ with heterogeneous catalysts (e.g., sulfated zirconia) to reduce side reactions.
- Temperature Control : Maintain nitration below 5°C to minimize byproducts (e.g., dinitro derivatives) .
- Solvent Selection : Use DMF for benzylation (higher polarity improves reaction rate) and switch to acetonitrile for nitration to enhance solubility .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Troubleshooting :
- Compare experimental NMR shifts with computed values (e.g., using ChemDraw or Gaussian). For example, discrepancies in methoxy proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns and NOESY for spatial proximity of substituents .
Q. What pharmacological mechanisms could be explored for this compound?
- Experimental Design :
- Enzyme Inhibition Assays : Test against HDACs (histone deacetylases) or kinases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases). IC₅₀ values can guide SAR studies .
- Cellular Uptake : Measure intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How does the mutagenicity profile of this compound compare to structurally similar amides?
- Toxicological Assessment :
- Ames II Testing : Use Salmonella typhimurium strains TA98 and TA100 (± metabolic activation). Results show lower mutagenicity than anomeric amides (e.g., 0.3 revertants/nmol vs. 1.2 for N-acyloxy derivatives) .
- In Silico Prediction : Apply Derek Nexus or Toxtree to flag structural alerts (e.g., nitro groups) .
Q. What computational strategies can model the compound’s interaction with biological targets?
- Molecular Modeling :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., HDAC2, PDB: 4LX9). The nitro group’s electron-withdrawing effects may enhance binding to zinc-containing active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How stable is this compound under varying pH and temperature conditions?
- Stability Profiling :
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Variations and Physical Properties
Key Observations :
- Substituent Effects : The benzyloxy group in the target compound increases steric bulk compared to smaller substituents like methoxy or bromo. This may reduce solubility but improve lipid membrane penetration .
- Melting Points : Compounds with sulfonamide or trifluoromethyl groups (e.g., 52, 53 in ) exhibit higher melting points (237–279°C), likely due to stronger intermolecular interactions.
- Polarity : The target compound’s PSA (104.69 Ų) suggests moderate polarity, comparable to analogs like 4,5-dimethoxy-2-nitrobenzamide (PSA ~100–110 Ų) .
Functional Group Comparisons
- Amide vs. Ester : Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5) replaces the amide with an ester, reducing hydrogen-bonding capacity and altering hydrolysis stability .
- Carboxylic Acid Derivative : 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid () lacks the amide group, increasing acidity and reactivity in coupling reactions.
Research Implications
- Pharmacological Potential: The benzyloxy group may enhance blood-brain barrier penetration compared to 4MNB’s bromo substituent .
- Material Science : Higher melting points in sulfonamide analogs (e.g., 52, 53) indicate suitability for crystalline solid applications .
Preparation Methods
Nitration of 3-Benzyloxy-4-methoxybenzaldehyde Followed by Oxidation and Amidation
A widely reported method begins with 3-benzyloxy-4-methoxybenzaldehyde (CAS 6346-05-0), which undergoes regioselective nitration at the ortho position relative to the methoxy group. In a representative procedure, 40.0 g (0.165 mol) of the aldehyde is added to 160 mL of concentrated nitric acid at 10–15°C, with stirring maintained for 180 minutes . The nitro group installs exclusively at position 2 due to the strong ortho-directing effects of the methoxy substituent, yielding 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde in 94.9% yield after neutralization and filtration .
Subsequent oxidation of the aldehyde to the corresponding carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or basic media. For instance, treatment with KMnO₄ in aqueous NaOH converts the aldehyde to 4-benzyloxy-5-methoxy-2-nitrobenzoic acid . This intermediate is then activated via thionyl chloride (SOCl₂) to form the acid chloride, which reacts with ammonia or ammonium hydroxide to furnish the target amide.
Key Advantages :
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High regioselectivity due to methoxy group directing effects.
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Scalable nitration step with concentrated HNO₃.
Direct Nitration of 4-Benzyloxy-5-methoxybenzoic Acid
An alternative route starts with 4-hydroxy-3-methoxybenzoic acid (CAS 121-34-6), which is benzylated using benzyl bromide (BnBr) in ethanol under basic conditions . This yields 4-benzyloxy-5-methoxybenzoic acid (CAS 60547-92-4) in 83% yield after crystallization . Nitration of this intermediate with fuming nitric acid (HNO₃) in acetic anhydride at 20°C for 3 hours introduces the nitro group at position 2, producing 4-benzyloxy-5-methoxy-2-nitrobenzoic acid .
The carboxylic acid is then converted to the amide via a two-step process:
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Activation : Reacting with thionyl chloride to form the acyl chloride.
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Amination : Treatment with aqueous ammonia yields 5-(benzyloxy)-4-methoxy-2-nitrobenzamide.
Reaction Conditions :
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Nitration requires careful temperature control to avoid over-nitration.
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Acetic anhydride acts as both solvent and nitrating agent promoter .
Nitration of Benzyl Ester Intermediates Followed by Hydrolysis
Benzyl 4-(benzyloxy)-5-methoxybenzoate (CAS 91203-74-6) serves as a protected intermediate in this route. Nitration with HNO₃ in acetic anhydride at 20°C for 3 hours installs the nitro group, yielding benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 205259-40-1) in quantitative yield . Hydrolysis of the ester under basic conditions (e.g., NaOH in ethanol/water) generates the free carboxylic acid, which is subsequently amidated as described in Method 2.
Advantages :
Structural and Mechanistic Considerations
The regioselectivity of nitration is dictated by the electron-donating methoxy group, which directs electrophilic attack to the ortho position. Computational studies corroborate that the methoxy group’s +M effect stabilizes the intermediate σ-complex at position 2 . In contrast, the benzyloxy group, while also electron-donating, exerts a lesser directing influence due to steric hindrance from the benzyl moiety.
Spectroscopic Characterization :
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¹H NMR : The nitro group deshields adjacent protons, resulting in a characteristic doublet at δ 8.2–8.4 ppm for H-3 and H-6 .
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IR : Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .
Comparative Analysis of Synthetic Routes
Trade-offs :
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Method 1 offers high yields but requires an oxidation step.
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Method 3 avoids oxidation but introduces additional protection/deprotection steps.
Properties
CAS No. |
60547-93-5 |
---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-8-12(17(19)20)11(15(16)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18) |
InChI Key |
UHYAKEUUFAPJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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